3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351681
InChI: InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27)
SMILES:
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid

CAS No.:

Cat. No.: VC16351681

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid -

Specification

Molecular Formula C22H22N2O3S
Molecular Weight 394.5 g/mol
IUPAC Name 3-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27)
Standard InChI Key NXCWCEKWICRKNO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O

Introduction

Structural Characterization and Nomenclature

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a hybrid organic molecule combining a benzoic acid core with a thiazole-ring-containing side chain. The systematic name reflects its intricate architecture:

  • Benzoic acid moiety: A carboxyl group (-COOH) at the 3-position of the benzene ring.

  • Thiazole substituent: A 1,3-thiazol-4-yl group linked via an acetyl-amino-methyl bridge.

    • The thiazole ring (C₃H₃NS) is substituted at position 2 with a 4-isopropylphenyl group (C₉H₁₁), enhancing steric bulk and lipophilicity .

Molecular Formula and Weight

Based on structural decomposition:

PropertyValue
Molecular FormulaC₂₂H₂₅N₂O₃S
Molecular Weight397.51 g/mol
Key Functional GroupsCarboxyl, thiazole, amide

The molecular formula aligns with derivatives reported in patents for structurally related thiazole-carboxylic acid compounds .

Synthetic Pathways and Intermediate Design

While no direct synthesis of this compound is documented, analogous methodologies from patent literature provide a framework for its potential preparation .

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a plausible route:

  • Condensation: Reacting a thiourea derivative with α-halo ketones (e.g., 2-bromo-1-(4-isopropylphenyl)ethan-1-one) to form the thiazole core .

  • Acetylation: Introducing the acetyl group at position 4 of the thiazole via nucleophilic substitution or Friedel-Crafts acylation .

Amide Bond Coupling

The acetyl-amino-methyl bridge likely forms via:

  • Activation: Treating the thiazol-4-yl-acetic acid with carbodiimide reagents (e.g., EDC) to generate an active ester.

  • Amination: Reacting with 3-(aminomethyl)benzoic acid to yield the final amide linkage .

Purification Techniques

Patent WO2016132378A2 highlights critical steps for analogous compounds:

  • Solvent removal: Rotary evaporation under reduced pressure .

  • Crystallization: Using ethyl acetate/hexane mixtures to isolate pure product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the hydrophobic isopropylphenyl group, but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: The amide and thiazole groups may confer resistance to hydrolysis under physiological pH .

Spectroscopic Data (Inferred)

TechniqueExpected Features
IR SpectroscopyPeaks at ~1700 cm⁻¹ (C=O, carboxyl), ~1650 cm⁻¹ (amide I)
NMR (¹H)δ 1.2–1.4 (isopropyl CH₃), δ 7.2–8.1 (aromatic H)
MS (ESI)m/z 397.51 [M+H]⁺

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Scaling up the Hantzsch reaction requires optimizing stoichiometry and catalyst use .

  • Green Chemistry: Replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Biological Screening

Priority assays should include:

  • In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

  • Kinase inhibition profiling (e.g., EGFR, VEGFR).

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